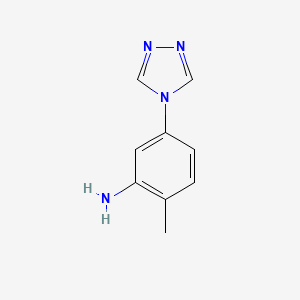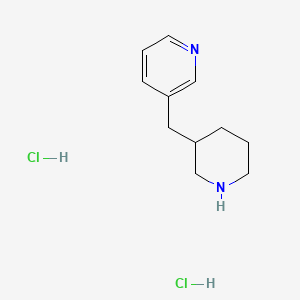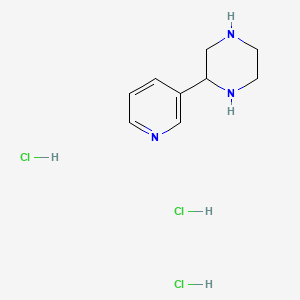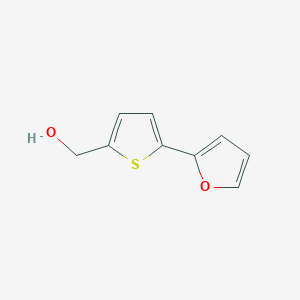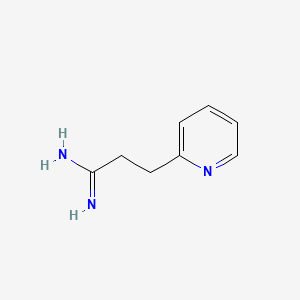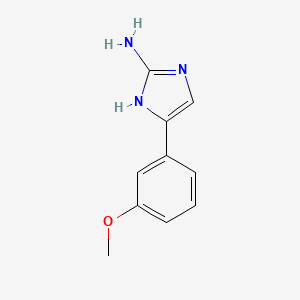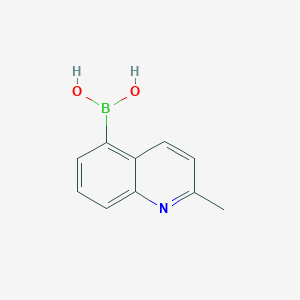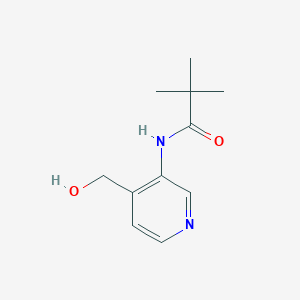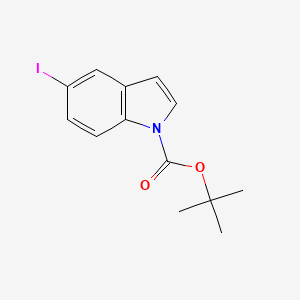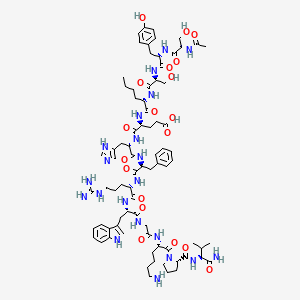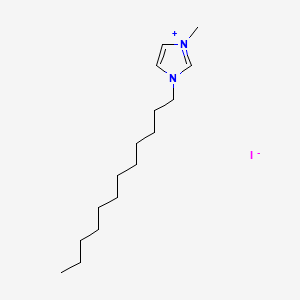
1-Dodecyl-3-methylimidazolium iodide
Overview
Description
1-Dodecyl-3-methylimidazolium iodide is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of a long alkyl chain (dodecyl group) and an iodide anion contributes to its amphiphilic nature, making it useful in a wide range of applications, including catalysis, electrochemistry, and materials science .
Mechanism of Action
Target of Action
1-Dodecyl-3-methylimidazolium iodide is a type of ionic liquid that has been evaluated for its antimicrobial properties . Its primary targets are a wide range of bacteria and fungi . It interacts with these microorganisms, disrupting their normal functions and leading to their elimination.
Mode of Action
The compound’s mode of action is primarily through its interaction with its microbial targets. It has been suggested that this compound can bind to proteins such as cytochrome c, inhibiting its activity and thereby interrupting the electron transport pathway between bacteria . This disruption of essential biochemical processes in the microorganisms leads to their death.
Biochemical Pathways
The affected biochemical pathway is the electron transport chain in the microorganisms. By inhibiting cytochrome c, this compound disrupts the flow of electrons, which is crucial for the production of ATP, the energy currency of the cell . This disruption leads to energy depletion in the microorganisms, affecting their survival and proliferation.
Pharmacokinetics
Given its ionic nature and large molecular weight (37834 g/mol) , it is likely to have low bioavailability and may require specific delivery methods for effective use.
Result of Action
The result of the action of this compound is the significant reduction or elimination of targeted bacteria and fungi . This antimicrobial effect makes it a potential candidate for use as a biocide, particularly against multidrug-resistant strains .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and to use the compound only in well-ventilated areas or outdoors Moreover, the compound’s efficacy may be affected by the presence of other substances in the environment
Biochemical Analysis
Biochemical Properties
1-Dodecyl-3-methylimidazolium iodide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with biomolecules, which can influence their structure and function. For instance, it has been shown to interact with human serum albumin (HSA), inducing protein unfolding and changes in the secondary structure of HSA . Additionally, this compound can inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by binding to its active site and preventing substrate access .
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to exhibit cytotoxic effects on different cell lines, including HeLa, MCF-7, and A549 cells . The cytotoxicity is attributed to its ability to disrupt cell membranes, leading to cell death. Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to proteins and enzymes through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in their structure and function. For instance, its interaction with HSA involves hydrogen bonding and hydrophobic interactions, which induce protein unfolding and changes in the secondary structure . Additionally, this compound can inhibit enzymes such as acetylcholinesterase by binding to their active sites and preventing substrate access .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound can degrade, leading to changes in its biochemical properties and effects on cells. Long-term exposure to this compound has been shown to result in sustained cytotoxic effects on various cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects, while at higher doses, it can cause significant toxicity and adverse effects. For example, studies have shown that high doses of this compound can lead to severe toxicity in invertebrates such as Daphnia magna and Danio rerio . These toxic effects are dose-dependent and can include inhibition of enzyme activity, disruption of cellular membranes, and induction of oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. For instance, it can inhibit acetylcholinesterase, an enzyme that plays a critical role in neurotransmission . Additionally, this compound can interact with other enzymes involved in lipid metabolism, leading to changes in lipid levels and composition .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to various proteins and accumulate in specific cellular compartments, affecting its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and secretion . Additionally, its accumulation in the mitochondria can affect mitochondrial function and energy production .
Preparation Methods
1-Dodecyl-3-methylimidazolium iodide can be synthesized through a straightforward quaternization reaction. The typical synthetic route involves the reaction of 1-methylimidazole with 1-iodododecane under reflux conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired ionic liquid in high purity .
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Dodecyl-3-methylimidazolium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can act as a nucleophile, participating in substitution reactions with electrophiles.
Oxidation and Reduction: While the imidazolium cation is generally stable, the iodide anion can undergo oxidation to form iodine.
Self-Assembly and Aggregation: Due to its amphiphilic nature, this compound can self-assemble into micelles or other supramolecular structures in aqueous solutions.
Scientific Research Applications
1-Dodecyl-3-methylimidazolium iodide has a wide range of scientific research applications:
Catalysis: It is used as a catalyst or co-catalyst in various organic reactions, including nucleophilic substitutions and oxidations.
Biological Applications: It has been studied for its antimicrobial properties, showing significant activity against a range of bacteria and fungi.
Material Science: The self-assembling properties of this compound are utilized in the synthesis of nanomaterials and as a template for the formation of mesoporous materials.
Comparison with Similar Compounds
1-Dodecyl-3-methylimidazolium iodide can be compared with other imidazolium-based ionic liquids, such as:
1-Dodecyl-3-methylimidazolium chloride: Similar in structure but with a chloride anion, this compound has different solubility and reactivity profiles.
1-Decyl-3-methylimidazolium chloride: With a shorter alkyl chain, this compound has lower hydrophobicity and different self-assembly properties.
1-Hexyl-3-methylimidazolium chloride: Even shorter alkyl chain, leading to significantly different physical and chemical properties.
The uniqueness of this compound lies in its balance of hydrophilicity and hydrophobicity, making it versatile for various applications.
Properties
IUPAC Name |
1-dodecyl-3-methylimidazol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVJLVQTNZVVRZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=C[N+](=C1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049359 | |
| Record name | 1-Dodecyl-3-methylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81995-09-7 | |
| Record name | 1-Dodecyl-3-methylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecyl-3-methylimidazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Dodecyl-3-methylimidazolium iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS3LR7SY32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


